molecular formula C19H20Cl2IN3 B5295355 5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide CAS No. 4751-23-9

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide

Cat. No.: B5295355
CAS No.: 4751-23-9
M. Wt: 488.2 g/mol
InChI Key: DKDNIHDGMSRFCF-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide (commonly known as JC-1) is a cyanine dye with the molecular formula C₂₅H₂₇Cl₄IN₄ and a molecular weight of 652.23 . It exists as reddish lustrous crystals, soluble in polar organic solvents such as methanol, DMSO, and DMF . Its molar extinction coefficient in methanol is 195,000 cm⁻¹M⁻¹, with absorption and emission maxima at 514 nm and 529 nm, respectively .

JC-1 is also utilized in diverse biological assays, including apoptosis studies, cytotoxicity screening, and sperm integrity evaluation . Industrially, it has niche applications in Langmuir-Blodgett films and nonlinear optical materials . However, it exhibits mitochondrial toxicity at high concentrations (hepatotoxicity index: 80) and requires careful handling .

Properties

IUPAC Name

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3.HI/c1-3-23-17-12-15(20)16(21)13-18(17)24(4-2)19(23)10-11-22-14-8-6-5-7-9-14;/h5-13H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDNIHDGMSRFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CC)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CC)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4751-23-9
Record name 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
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Record name 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-(2-(phenylamino)ethenyl)-, iodide (1:1)
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Record name 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1)
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Record name 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the dichloro and diethyl groups. This can be achieved using chlorinating agents and alkylating agents, respectively.

    Vinylation and Phenylamination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Applications

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide has been investigated for its potential therapeutic effects. Some key areas of research include:

  • Anticancer Activity : Studies indicate that compounds with benzimidazolium structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the phenylamino vinyl group may enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activities. Research into similar benzimidazole derivatives has shown effectiveness against bacteria and fungi, indicating that this compound may also possess similar properties.

Material Science

The unique chemical properties of this compound make it suitable for various applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes may be utilized in the development of OLED materials, where charge transport and luminescence are critical.
  • Sensors : Its electronic properties can be harnessed in sensor technologies, particularly for detecting environmental pollutants or biological markers.

Biological Interaction Studies

Research has focused on the interaction of this compound with biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Study CMaterial PropertiesEvaluated as a candidate for OLED applications due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

5,6-Dichloro-1,3-diethyl-2-methylbenzimidazolium iodide (CAS 24351-12-0)

  • Molecular Formula : C₁₂H₁₅Cl₂IN₂
  • Substituents: Methyl group at position 2 instead of a vinyl-phenylamino group.
  • Applications : Primarily used as a precursor for synthesizing carbocyanine dyes. Lacks the fluorescence properties required for mitochondrial probes due to its simpler structure .
  • Key Difference: Absence of the extended conjugated vinyl-phenylamino system reduces its utility in fluorescence-based assays .

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

  • Molecular Formula : C₂₅H₂₇Cl₄IN₄ (same as JC-1).
  • Substituents: Similar core structure but lacks the phenylamino group.
  • Key Difference: The phenylamino group in JC-1 enhances mitochondrial specificity and aggregation-dependent fluorescence shifts, which are absent in this analog .

Functional Analogs in Mitochondrial Imaging

Tetramethylrhodamine ethyl ester (TMRE)

  • Molecular Formula : C₂₅H₂₃N₂O₃⁺
  • Absorption/Emission : 549 nm/574 nm.
  • Applications : ΔΨm detection.
  • JC-1 has higher photostability but lower membrane permeability compared to TMRE .

Rhodamine 123

  • Molecular Formula : C₂₁H₁₇ClN₂O₃.
  • Absorption/Emission : 507 nm/529 nm.
  • Applications : Mitochondrial staining in live cells.
  • Comparison :
    • Rhodamine 123 is less toxic but prone to photobleaching.
    • JC-1’s aggregation-dependent signal provides a more reliable readout of ΔΨm changes .

Comparative Data Table

Property JC-1 TMRE Rhodamine 123 5,6-Dichloro-1,3-diethyl-2-methylbenzimidazolium iodide
Molecular Formula C₂₅H₂₇Cl₄IN₄ C₂₅H₂₃N₂O₃⁺ C₂₁H₁₇ClN₂O₃ C₁₂H₁₅Cl₂IN₂
Molecular Weight 652.23 423.47 380.83 369.07
λₐbs (nm) 514 549 507 N/A
λₑm (nm) 529 (monomer), 590 (aggregate) 574 529 N/A
Molar Extinction Coefficient 195,000 cm⁻¹M⁻¹ 85,000 cm⁻¹M⁻¹ 78,000 cm⁻¹M⁻¹ N/A
Toxicity Moderate (hepatotoxicity: 80) Low Low Not documented
Primary Application Mitochondrial potential, apoptosis Mitochondrial potential Mitochondrial staining Chemical synthesis precursor

Research Findings and Industrial Relevance

  • JC-1 vs. TMRE : JC-1’s dual-emission property allows ratiometric measurements, reducing artifacts from dye concentration variability. TMRE is preferred for single-cell imaging due to faster equilibration .
  • JC-1 vs. Rhodamine 123 : JC-1 outperforms Rhodamine 123 in long-term assays but requires higher concentrations, increasing cytotoxicity risks .
  • Industrial Use : JC-1’s stability in organic matrices makes it suitable for advanced materials, while analogs like TMRE are restricted to biological applications .

Biological Activity

5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide (CAS: 4751-23-9) is a synthetic compound belonging to the class of benzimidazolium derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles and synthesizes available data regarding its biological activity, including its mechanisms of action, cytotoxic effects, and relevant case studies.

  • Molecular Formula : C19H20Cl2IN3
  • Molecular Weight : 488.19 g/mol
  • IUPAC Name : this compound

The primary biological activity of this compound is attributed to its role as a topoisomerase I inhibitor . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Inhibition of these enzymes can lead to DNA damage and apoptosis in rapidly dividing cells, making this compound a candidate for cancer therapy.

Key Findings

  • Topoisomerase I Inhibition : Studies indicate that benzimidazole derivatives exhibit significant inhibition of topoisomerase I activity, which is crucial for DNA replication and transcription .
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For example, a study evaluating similar benzimidazole derivatives reported IC50 values indicating effective inhibition of cell proliferation in lymphoblast cell lines .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line/ModelIC50 (µM)Mechanism
RPMI 84020.5Topoisomerase I inhibition
Various cancer lines0.9 - 1.5Cytotoxicity via apoptosis
In vitro assaysN/AGeneral anti-cancer activity

Notable Research

  • A study focused on the synthesis and evaluation of various benzimidazole derivatives found that compounds similar to this compound exhibited potent anticancer properties due to their ability to induce apoptosis in cancer cells .
  • Another investigation highlighted the structural modifications of benzimidazole derivatives that enhance their biological efficacy against specific cancer types, suggesting that further optimization could lead to more effective therapeutic agents .

Safety and Toxicology

While promising in terms of efficacy, it is essential to consider the safety profile of this compound. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for potential clinical applications.

Q & A

Q. Table 1: Key Spectroscopic Data

ParameterValueSolventReference
λmax (Abs)514 nmMeOH
λem (Em)529 nmMeOH
Molar Extinction Coefficient195,000 cm<sup>-1</sup> M<sup>-1</sup>MeOH

Advanced: How can researchers resolve discrepancies in fluorescence emission maxima across solvent systems?

Methodological Answer:
Discrepancies arise from solvent polarity effects on the compound’s excited state. To address this:

Solvent Screening : Test solvents like DMF, DMSO, and ethanol. Record emission spectra under standardized conditions (e.g., 25°C, 0.1 mM concentration) .

Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H2SO4) to normalize emission intensities .

Lifetime Measurements : Perform time-resolved fluorescence to assess solvent-induced changes in radiative/non-radiative decay pathways.

Q. Critical Controls :

  • Ensure degassing of solvents to eliminate oxygen quenching.
  • Validate instrument calibration with standard fluorophores.

Basic: What synthetic routes produce high-purity compound, and what steps ensure yield and purity?

Methodological Answer:
Route A (Cyclization) :

React o-phenylenediamine derivatives with substituted aldehydes in acetonitrile at 0–5°C.

Add dioxane dibromide to induce cyclization. Monitor via TLC (Rf ~0.5 in 40% EtOAc/hexane) .

Purify via column chromatography (silica gel, 35–40% EtOAc/hexane).

Q. Route B (Alkylation) :

Methylate benzimidazole precursors with methyl iodide in THF at 60°C using tBuOK as a base .

Perform anion exchange (e.g., replace iodide with triflate using AgOTf in methanol) to enhance stability .

Q. Yield Optimization :

  • Maintain stoichiometric excess of alkylating agents (e.g., 1.2 eq methyl iodide).
  • Use anhydrous solvents to prevent hydrolysis.

Advanced: How to design a mitochondrial membrane potential assay using this compound, and what validation methods are critical?

Methodological Answer:
Experimental Design :

Cell Treatment : Incubate cells (e.g., HeLa) with 1–10 µM compound in culture medium (37°C, 5% CO2) for 30 minutes .

Induce Depolarization : Treat control groups with CCCP (10 µM) to collapse membrane potential.

Imaging : Use confocal microscopy (ex: 488 nm, em: 500–600 nm). Aggregate formation (red emission) indicates polarized mitochondria; monomeric form (green) indicates depolarization .

Q. Validation :

  • Flow Cytometry : Quantify fluorescence ratios (590 nm/530 nm) to validate microscopy data.
  • Positive/Negative Controls : Include cells treated with oligomycin (hyperpolarized) and FCCP (depolarized).

Advanced: How does this compound affect optoelectronic properties in hybrid perovskites, and what characterization methods are required?

Methodological Answer:
Application in Perovskites :

  • Structural Integration : The benzimidazolium cation templates 1D metal iodide chains, influencing charge transport via π-π stacking .
  • Optoelectronic Impact : Enhances exciton confinement, shifting absorption edges. Characterize via:
    • XRD : Confirm crystal structure (e.g., monoclinic system, space group P21/c) .
    • PL Spectroscopy : Measure emission quenching to assess charge separation efficiency.

Q. Table 2: Thermal Stability Data

DerivativeMelting Point (°C)TGA Degradation Onset (°C)
1H100–120200
2H>160200
3H>160200
Data from DSC/TGA under N2 atmosphere

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use PPE (gloves, goggles) due to hepatotoxicity risks .
  • Waste Disposal : Collect organic waste in halogen-compatible containers (contains Cl, I).
  • Ventilation : Perform syntheses in fume hoods to avoid inhalation of DMF/DMSO vapors .

Advanced: How to enhance thermal stability of benzimidazolium derivatives for organic electronics?

Methodological Answer:

  • Structural Modification : Introduce methyl groups at the benzo ring (e.g., 2H, 3H derivatives) to increase melting points (>160°C) .
  • Counterion Engineering : Replace iodide with bulkier anions (e.g., triflate) to reduce ion mobility and degradation .
  • Encapsulation : Embed derivatives in polymer matrices (e.g., PMMA) to shield from thermal stress.

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